molecular formula C22H27N3O3S2 B2605917 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1797563-70-2

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2605917
CAS No.: 1797563-70-2
M. Wt: 445.6
InChI Key: RTIORDAPPMTJAO-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d]thiazole moiety linked to a piperidine ring, which is further connected to a methoxy-dimethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This step usually involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling Reactions: The benzo[d]thiazole and piperidine moieties are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include hydroxylated, carboxylated, and aminated derivatives, which can further be used for various applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has shown promise in preliminary studies as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in the inflammatory process makes it a candidate for further research in drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its anti-inflammatory properties could be beneficial in treating conditions like arthritis and other inflammatory diseases. Additionally, its antimicrobial activity is being investigated for potential use in treating bacterial infections.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications, including coatings and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenyl(piperidin-1-yl)ethylamino benzamides
  • N-(benzo[d]thiazol-2-yl)-2-phenyl(morpholino)ethylamino benzamides

Uniqueness

Compared to similar compounds, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy and dimethyl groups enhances its solubility and reactivity, making it more effective in certain applications.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-15-12-19(28-3)21(13-16(15)2)30(26,27)23-14-17-8-10-25(11-9-17)22-24-18-6-4-5-7-20(18)29-22/h4-7,12-13,17,23H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIORDAPPMTJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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